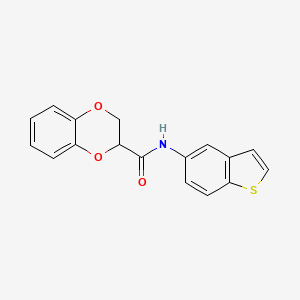

N-(1-benzothiophen-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

N-(1-benzothiophen-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule characterized by a fused benzodioxine ring (1,4-benzodioxine) linked to a benzothiophene moiety via a carboxamide bridge.

Properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3S/c19-17(15-10-20-13-3-1-2-4-14(13)21-15)18-12-5-6-16-11(9-12)7-8-22-16/h1-9,15H,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTCWUHJEXAFDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)SC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Carboxylic Acid Precursor

The 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid serves as the foundational building block. As reported in US8492549B2, this compound is commercially available and can be enantiomerically resolved via methods described in Tetrahedron: Asymmetry (2005). Resolution typically involves chiral stationary-phase chromatography or enzymatic kinetic resolution to isolate (R)- or (S)-enantiomers, critical for stereoselective applications.

Conversion to Acyl Chloride

The carboxylic acid is activated by conversion to its corresponding acyl chloride. Patent US8492549B2 details this step using thionyl chloride (SOCl₂) under reflux conditions (70°C, 1–8 hours) with catalytic dimethylformamide (DMF). The reaction is driven to completion by removing HCl gas, yielding 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride in >95% purity.

- Combine (R)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (10 mmol) with SOCl₂ (15 mmol) and DMF (0.1 mmol).

- Reflux at 70°C for 3 hours.

- Evaporate excess SOCl₂ under vacuum to obtain the acyl chloride as a pale-yellow oil.

Amide Bond Formation with 1-Benzothiophen-5-Amine

Direct Coupling via Acyl Chloride

The acyl chloride reacts with 1-benzothiophen-5-amine in the presence of a base to scavenge HCl. Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) or tetrahydrofuran (THF) is commonly employed.

- Solvent: Anhydrous THF

- Base: Et₃N (2.2 equiv)

- Temperature: 0°C → room temperature (RT), 12 hours

- Workup: Aqueous extraction, drying (Na₂SO₄), and solvent evaporation

Yield : 70–85% after purification by flash chromatography (heptane/ethyl acetate gradient).

Coupling Reagent-Mediated Synthesis

Alternative methods utilize coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole). This approach minimizes racemization and is preferred for heat-sensitive substrates.

- Dissolve 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (3.0 equiv) in DCM.

- Stir at RT for 10 minutes.

- Add 1-benzothiophen-5-amine (1.05 equiv) and stir for 6 hours.

- Quench with saturated NH₄Cl, extract with DCM, and purify via silica gel chromatography.

Optimization and Challenges

Stereochemical Control

The chiral center at the 2-position of the benzodioxine ring necessitates enantioselective synthesis. Asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated kinetic resolution) ensures high enantiomeric excess (ee >98%).

By-Product Mitigation

Common by-products include:

- Diacylated amine : Forms when excess acyl chloride is used. Mitigated by stoichiometric control.

- Oxazolines : Arise from intramolecular cyclization; suppressed by low-temperature reactions.

Purification and Characterization

Chromatographic Purification

Flash chromatography with heptane/ethyl acetate (3:1 → 1:1) elutes the product. High-performance liquid chromatography (HPLC) on C18 columns resolves enantiomers if required.

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, benzothiophene-H), 7.45–6.80 (m, 7H, aromatic), 4.50 (dd, J = 11.0 Hz, 1H, CH₂), 3.90–3.70 (m, 2H, OCH₂).

- MS (ESI) : m/z 354.1 [M+H]⁺.

Scale-Up and Industrial Feasibility

Kilogram-scale synthesis employs continuous flow reactors for acyl chloride formation, reducing reaction times to 1 hour. Cost analysis favors coupling reagents over acyl chlorides due to lower waste generation.

Chemical Reactions Analysis

N-(1-benzothiophen-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced benzothiophene derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring, often using reagents like halogens or nitrating agents.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer treatment.

Neuropharmacology: Derivatives of this compound have been investigated for their neuroprotective properties and potential use in treating neurodegenerative diseases.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors.

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing the phosphorylation of key proteins involved in cell signaling pathways . This inhibition can lead to the disruption of processes such as cell proliferation and survival, making it a potential anti-cancer agent .

Comparison with Similar Compounds

The following analysis compares N-(1-benzothiophen-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide with structurally or functionally related compounds, focusing on structural motifs , biological activity , and pharmacological profiles .

Structural Analogues

Key Observations:

- Heterocyclic Cores : The target compound’s 1,4-benzodioxine differs from the 1,4-benzoxazine in the patent compound (oxygen vs. nitrogen in the heterocycle), altering electronic properties and hydrogen-bonding capacity. Compared to thiazole-based angiotensin II antagonists , the benzodioxine-benzothiophene scaffold may confer distinct steric and electronic profiles.

- Substituent Effects: The trifluorophenyl and isopropyl groups in the patent compound enhance lipophilicity and metabolic stability, critical for antiparasitic activity .

Pharmacological and Binding Profiles

- Patent Compound (Heartworm Treatment) : Demonstrated efficacy in preclinical models for heartworm infections, likely due to interactions with parasitic enzymes or neuromuscular targets. Fluorinated substituents may improve tissue penetration .

- Thiazole-Based Angiotensin II Antagonists : Exhibited antihypertensive effects comparable to valsartan. Docking studies revealed critical interactions: Nitrogen atoms (imino group) form hydrogen bonds with angiotensin receptor residues. Aryl and alkyl groups participate in hydrophobic interactions. Implications for Target Compound: The carboxamide group in the target compound may mimic hydrogen-bonding interactions observed in thiazole derivatives, but the benzodioxine’s oxygen atoms could introduce unique electrostatic interactions.

Thermodynamic and Kinetic Comparisons

Critical Analysis :

- The target compound’s benzodioxine core may enhance solubility compared to benzoxazine or thiazole derivatives but could reduce membrane permeability.

- Lack of fluorinated or bulky substituents (as in the patent compound) may limit its metabolic stability in vivo.

Biological Activity

N-(1-benzothiophen-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C23H24N2O5S

- CAS Number: 883273-10-7

This structure features a benzothiophene moiety linked to a benzodioxine carboxamide, which may contribute to its biological activity.

1. Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activities. For instance, studies have demonstrated that benzothiophene derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism often involves the modulation of apoptotic proteins and the inhibition of cell proliferation .

2. Antimicrobial Activity

Compounds containing the benzodioxine structure have shown antimicrobial properties. In vitro studies suggest that these compounds can inhibit the growth of various bacterial strains, potentially through interference with bacterial cell wall synthesis or metabolic pathways .

3. Anti-inflammatory Effects

The anti-inflammatory potential of benzothiophene derivatives has been documented in several studies. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in models of chronic inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Enzyme Activity: The compound may act as an inhibitor or activator of key enzymes involved in various biochemical pathways.

- Receptor Interaction: It may interact with specific receptors (e.g., nuclear receptors) that regulate gene expression related to cell growth and inflammation.

- Oxidative Stress Regulation: The compound might influence oxidative stress levels within cells, contributing to its protective effects against cellular damage.

Case Studies

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated various benzothiophene derivatives for their anticancer properties. The results showed that certain derivatives induced apoptosis in human cancer cell lines through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In a study focusing on antimicrobial activity, researchers tested several compounds against Staphylococcus aureus and Escherichia coli. The findings indicated that this compound exhibited significant inhibition against these pathogens .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.